molecular formula C20H15F3N2O4 B2619239 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide CAS No. 1021212-69-0

4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide

Cat. No. B2619239
CAS RN: 1021212-69-0
M. Wt: 404.345
InChI Key: PLGYFBHKOOKQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H15F3N2O4 and its molecular weight is 404.345 .

Mechanism of Action

The mechanism of action of 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide in lab experiments are that it has a high potency and selectivity for its target enzymes and proteins. However, its limitations include its low solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide. Some of these include:
1. Further studies on its potential therapeutic applications in treating neurodegenerative diseases.
2. Investigating its potential use in combination with other drugs for enhanced therapeutic effects.
3. Developing new synthesis methods to improve its solubility and stability.
4. Studying its effects on other enzymes and proteins to identify potential new therapeutic targets.
5. Investigating its potential applications in treating other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, which could lead to new and improved treatments for various diseases.

Synthesis Methods

The synthesis of 4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide involves the reaction of 4-(trifluoromethoxy)aniline and 4-chloro-3-nitropyridine followed by the reduction of the resulting intermediate product. The final product is obtained by reacting the intermediate with 4-(phenylmethoxy)benzaldehyde.

Scientific Research Applications

The pyridine carboxamide derivative has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have also shown that it has potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c21-20(22,23)29-15-8-6-14(7-9-15)25-19(27)16-10-17(26)18(11-24-16)28-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGYFBHKOOKQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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